Cas no 15891-46-0 (2,6-Methano-3-benzazocin-8-ol,1,2,3,4,5,6-hexahydro-6,11-dimethyl-3-(2-propyn-1-yl)-)

2,6-Methano-3-benzazocin-8-ol,1,2,3,4,5,6-hexahydro-6,11-dimethyl-3-(2-propyn-1-yl)- structure
15891-46-0 structure
Productnaam:2,6-Methano-3-benzazocin-8-ol,1,2,3,4,5,6-hexahydro-6,11-dimethyl-3-(2-propyn-1-yl)-
CAS-nummer:15891-46-0
MF:C17H21NO
MW:255.354744672775
CID:180812
PubChem ID:85929

2,6-Methano-3-benzazocin-8-ol,1,2,3,4,5,6-hexahydro-6,11-dimethyl-3-(2-propyn-1-yl)- Chemische en fysische eigenschappen

Naam en identificatie

    • 2,6-Methano-3-benzazocin-8-ol,1,2,3,4,5,6-hexahydro-6,11-dimethyl-3-(2-propyn-1-yl)-
    • 1,2,3,4,5,6-Hexahydro-6,11-dimethyl-3-(2-propynyl)-2,6-methano-3-benzazocin-8-ol
    • 6,11-dimethyl-3-(prop-2-yn-1-yl)-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-ol
    • N-Propynylnormetazocine
    • BRN 1383794
    • WIN-19797
    • 15891-46-0
    • DTXSID20936019
    • 2,6-Methano-3-benzazocin-8-ol, 1,2,3,4,5,6-hexahydro-6,11-dimethyl-3-(2-propynyl)-
    • 1,13-dimethyl-10-prop-2-ynyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol
    • Inchi: InChI=1S/C17H21NO/c1-4-8-18-9-7-17(3)12(2)16(18)10-13-5-6-14(19)11-15(13)17/h1,5-6,11-12,16,19H,7-10H2,2-3H3
    • InChI-sleutel: DXRSDIZZXLDAAH-UHFFFAOYSA-N
    • LACHT: C#CCN1CCC2(C3=CC(O)=CC=C3CC1C2C)C

Berekende eigenschappen

  • Exacte massa: 255.16243
  • Monoisotopische massa: 255.162314293g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 19
  • Aantal draaibare bindingen: 1
  • Complexiteit: 397
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 3
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 23.5Ų
  • XLogP3: 1.9

Experimentele eigenschappen

  • PSA: 23.47

2,6-Methano-3-benzazocin-8-ol,1,2,3,4,5,6-hexahydro-6,11-dimethyl-3-(2-propyn-1-yl)- Gerelateerde literatuur

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